8-Isopropyl-3,8-diazabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-7(2)11-8-3-4-9(11)6-10-5-8/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHMEROBAPUNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Isopropyl 3,8 Diazabicyclo 3.2.1 Octane and Its Core Scaffold Derivatives
Strategic Approaches to the 3,8-Diazabicyclo[3.2.1]octane Framework Construction
The synthesis of the 3,8-diazabicyclo[3.2.1]octane core has been approached through a variety of innovative cyclization strategies. These methods offer diverse pathways to access this important heterocyclic system, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.
Oxidative Cyclization Routes and Their Mechanistic Implications
Oxidative cyclization presents a powerful strategy for the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton. These methods often involve the generation of a reactive intermediate that undergoes a subsequent intramolecular cyclization.
A notable example is the hypervalent iodine-mediated domino reaction. nih.gov In this approach, a cascade reaction of β-keto allylamines is initiated through an oxidation-cyclization sequence to furnish 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives. nih.gov While not directly yielding the 3,8-diaza-analogue, this methodology highlights the potential of oxidative strategies to construct the bicyclo[3.2.1]octane core. The mechanism is believed to involve the formation of a transient species that facilitates the ring-closing process. nih.gov
Another approach involves the base-catalyzed recyclization of imidazo[1,2-b]isoxazoles, which are formed from the condensation of acetylacetone (B45752) with 2-hydroxyaminooximes. This process leads to 8-hydroxy-5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octenes. The subsequent oxidation of the N-hydroxy group with reagents like lead dioxide quantitatively produces stable nitroxyl (B88944) bicyclic radicals. mdpi.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| β-Keto allylamines | Hypervalent iodine reagent | 6,8-Dioxa-3-azabicycle[3.2.1]octane derivatives | Good | nih.gov |
| Imidazo[1,2-b]isoxazoles | Base, then PbO2 | 5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls | Quantitative (oxidation step) | mdpi.com |
| 1,5-Hexadiene (B165246) | Trifluoromethanesulfonamide (B151150), t-BuOCl, NaI | 3,8-Bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane | - | researchgate.net |
Reductive Cyclization and Debenzylation Protocols
Reductive cyclization and debenzylation are key transformations in several synthetic routes to the 3,8-diazabicyclo[3.2.1]octane framework. These methods often employ readily available starting materials and proceed with high efficiency.
A prominent strategy involves the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid. A key step in this synthesis is the reduction and cyclization of a nitroenamine intermediate. mdpi.com This approach highlights the utility of reductive processes in forming the bicyclic core.
In the synthesis of analogues of the potent analgesic epibatidine (B1211577), debenzylation is a crucial final step. For instance, 8-benzyl-3,8-diazabicyclo[3.2.1]octane can be debenzylated to afford the parent 3,8-diazabicyclo[3.2.1]octane. This protecting group strategy allows for functionalization at other positions before revealing the secondary amine. rsc.org Similarly, in the synthesis of maraviroc (B1676071) analogues, a palladium-on-carbon-catalyzed hydrogenation is used for the debenzylation of a precursor to yield methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. rsc.org
| Precursor | Reaction Type | Reagents | Product | Reference |
| Nitroenamine from pyroglutamic acid | Reductive cyclization | - | 8-Methyl-3,8-diazabicyclo[3.2.1]octane | mdpi.com |
| 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivative | Debenzylation | H2, Pd/C | 3,8-Diazabicyclo[3.2.1]octane derivative | rsc.org |
| N-Benzyl protected precursor | Debenzylation | 10% Pd/C, H2 | Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | rsc.org |
Multicomponent and One-Pot Synthetic Procedures
Multicomponent and one-pot reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like 3,8-diazabicyclo[3.2.1]octane derivatives. These strategies involve the sequential formation of multiple bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
A notable example is a domino process that commences with a 1,3-dipolar cycloaddition to generate a 3,8-diazabicyclo[3.2.1]octane intermediate. This is followed by a skeletal rearrangement to a 2,5-diazabicyclo[2.2.2]octane structure and a final intramolecular cyclization, ultimately leading to a tricyclic lactone-lactam system. This sequence demonstrates the power of domino reactions in rapidly assembling molecular complexity from simple starting materials.
The reaction of 1,5-hexadiene with trifluoromethanesulfonamide in an oxidative system represents a one-pot, two-step route to the 3,8-diazabicyclo[3.2.1]octane system, yielding 3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane. researchgate.net
| Reaction Type | Key Intermediates | Final Product Class | Reference |
| Domino Reaction | 3,8-Diazabicyclo[3.2.1]octane | Tricyclic lactone-lactam | |
| One-pot Oxidative Sulfonamidation | trans-2,5-Bis(iodomethyl)-1-(trifluoromethylsulfonyl)pyrrolidine | 3,8-Disubstituted 3,8-diazabicyclo[3.2.1]octane | researchgate.net |
Application of Bis-Epoxide Chemistry in Heteropolycycle Formation
The use of bis-epoxides as building blocks provides a versatile entry into the synthesis of various heteropolycycles, including the 3,8-diazabicyclo[3.2.1]octane framework. This strategy relies on the sequential or simultaneous ring-opening of the epoxide rings by a suitable dinucleophile.
A patented method describes the production of 3,8-diazabicyclo[3.2.1]octane through a route involving a bis-epoxide. google.com The reaction of a bis-epoxide with a nucleophilic amine, such as ammonia (B1221849) or a primary amine, can lead to the formation of the bicyclic structure. This approach is advantageous as it allows for the introduction of diversity at the nitrogen atoms of the resulting heterocycle.
| Bis-Epoxide Precursor | Nucleophile | Product | Reference |
| Generic Bis-epoxide | Amine | 3,8-Diazabicyclo[3.2.1]octane | google.com |
Diels-Alder Cycloadditions, Including Pyrrole-Based Strategies
The Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems. Pyrrole (B145914) and its derivatives can serve as dienes in [4+2] cycloaddition reactions, providing a pathway to azabicyclic scaffolds that can be further elaborated to the 3,8-diazabicyclo[3.2.1]octane core.
The synthesis of epibatidine analogues has been achieved through a pyrrole Diels-Alder strategy, which allows for the rapid generation of azabicyclo[2.2.1]heptane bicyclic cores. researchgate.netresearchgate.net These intermediates can then be transformed into the 3,8-diazabicyclo[3.2.1]octane framework through ring expansion, for example, via ozonolysis followed by reductive amination. researchgate.net This approach provides access to scaffolds with multiple points of diversity for the generation of chemical libraries. researchgate.net
The cycloaddition of N-arylpyrroles with aryne intermediates, generated from diaryliodonium salts, also yields bridged-ring amines that are related to the azabicyclo[2.2.1]heptane system and can serve as precursors to more complex bicyclic structures. beilstein-journals.org
| Diene | Dienophile | Intermediate Scaffold | Transformation to 3,8-Diazabicyclo[3.2.1]octane | Reference |
| Pyrrole derivative | Various | Azabicyclo[2.2.1]heptane | Ring expansion (e.g., ozonolysis-reductive amination) | researchgate.netresearchgate.net |
| N-Arylpyrrole | Aryne | Bridged-ring amine | Further elaboration | beilstein-journals.org |
| 2-Vinylpyrroles | Maleimides | Octahydropyrrolo[3,4-e]indoles | - | beilstein-journals.org |
Utilization of Azomethine Ylides Derived from 3-Oxidopyraziniums in Cycloaddition Reactions
The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the construction of the 3,8-diazabicyclo[3.2.1]octane skeleton. A particularly fruitful source of azomethine ylides for this purpose are 3-oxidopyraziniums.
3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, undergo facile 1,3-dipolar cycloadditions with a variety of dipolarophiles, including acrylates, acrylonitrile, and vinyl sulfones. nih.govacs.org These reactions typically proceed with high regioselectivity to afford 3,8-diazabicyclo[3.2.1]octanes. nih.govacs.org For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate (B77674) yields the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives in good yields. nih.govacs.orgresearchgate.net
The reaction mechanism has been studied, and it is proposed that the 3,8-diazabicyclo[3.2.1]octane products are formed directly through a 1,3-dipolar cycloaddition rather than via an alternative aza-Diels-Alder pathway. nih.govacs.org However, under certain conditions, the initially formed 3,8-diazabicyclo[3.2.1]octane can rearrange to a 2,5-diazabicyclo[2.2.2]octane system. nih.govacs.orgresearchgate.net
| 3-Oxidopyrazinium Derivative | Dipolarophile | Product | Yield (%) | Reference |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl acrylate | Methyl 8-(4-methoxybenzyl)-5,6-dimethyl-2-oxo-3,8-diazabicyclo[3.2.1]oct-3-ene-6-carboxylate | 73 | nih.govacs.orgresearchgate.net |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl acrylate | tert-Butyl 8-(4-methoxybenzyl)-5,6-dimethyl-2-oxo-3,8-diazabicyclo[3.2.1]oct-3-ene-6-carboxylate | 73 | nih.govacs.orgresearchgate.net |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl crotonate | Methyl 8-(4-methoxybenzyl)-5,6,7-trimethyl-2-oxo-3,8-diazabicyclo[3.2.1]oct-3-ene-6-carboxylate | 51 | nih.govacs.orgresearchgate.net |
Enantioselective and Diastereoselective Synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane Analogues
The biological activity of molecules containing the 3,8-diazabicyclo[3.2.1]octane core is often highly dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective synthetic methods is crucial for accessing stereochemically pure analogues.
Control of Stereochemistry in Bicyclic Systems via Chiral Auxiliary and Asymmetric Catalysis
Precise control over the stereochemistry of the 3,8-diazabicyclo[3.2.1]octane scaffold can be achieved through the use of chiral auxiliaries and asymmetric catalysis. These methods guide the formation of specific stereoisomers during the synthesis.
Chiral Auxiliary-Mediated Synthesis:
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed. A notable example is the use of Oppolzer's camphor (B46023) sultam in the synthesis of intermediates for complex molecules like (-)-quinocarcin. In this approach, the acrylamide (B121943) of Oppolzer's sultam undergoes a diastereoselective 1,3-dipolar cycloaddition reaction, leading to the formation of the diazabicyclo[3.2.1]octane core with high stereocontrol. caltech.eduresearchgate.net The chiral auxiliary effectively shields one face of the molecule, forcing the incoming reagents to attack from the less hindered side, thus leading to a high diastereomeric excess. caltech.edu
Another example involves the use of a chiral lactam in an alkylation reaction to set the stereochemistry of a key intermediate en route to (-)-quinocarcin. researchgate.net
Asymmetric Catalysis:
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for establishing chirality in the synthesis of diazabicyclooctane scaffolds. For instance, using a Rh-(R)-DTBM-SegPhos complex, the enantioselective reduction of α,β-unsaturated ester precursors can be achieved with exceptional enantiomeric excess (ee) values, often exceeding 99%. smolecule.com
Furthermore, asymmetric 1,3-dipolar cycloaddition reactions have been instrumental in the synthesis of the 3,8-diazabicyclo[3.2.1]octane core. nih.govacs.org In the total synthesis of (-)-lemonomycin, a key step involves an asymmetric dipolar cycloaddition to establish the stereochemistry of the aglycone core. nih.govacs.org Similarly, iridium-catalyzed asymmetric allylic substitution has been explored as a strategic reaction in the synthesis of polycyclic alkaloids containing this scaffold. acs.org
Protective Group Chemistries in Diazabicyclo[3.2.1]octane Synthesis
The synthesis of complex molecules containing the 3,8-diazabicyclo[3.2.1]octane moiety often requires the use of protecting groups to mask reactive functional groups, particularly the two nitrogen atoms of the bicyclic core. The choice of protecting groups and the strategy for their introduction and removal are critical for the success of a multi-step synthesis.
A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. It is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
In syntheses involving multiple functional groups, an orthogonal protecting group strategy is often employed. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. For instance, a synthesis of a 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid derivative utilized an orthogonal protection scheme where the two nitrogen atoms were protected with different groups, enabling their selective manipulation. sci-hub.st This strategy is crucial for the regioselective functionalization of the diazabicyclic system.
Commonly used amine protecting groups in organic synthesis that can be applied in an orthogonal fashion include:
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed cleavage |
Mechanochemical Approaches to Bicyclic Nitrogen Heterocycle Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. mdpi.comacs.orgresearchgate.netasianpubs.org Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. mdpi.com This solvent-free or low-solvent approach can lead to shorter reaction times, higher yields, and access to different reactivity compared to solution-phase chemistry.
While specific examples of the mechanochemical synthesis of this compound are not extensively documented, the application of ball milling for the synthesis of various N-heterocycles is well-established. mdpi.comacs.orgresearchgate.netasianpubs.org These methods often involve condensation reactions, multicomponent cascade reactions, and metal-catalyzed processes. mdpi.com Given the success of mechanochemistry in constructing other complex heterocyclic systems, it is plausible that these techniques could be adapted for the synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold, offering a more sustainable synthetic route.
Total Synthesis Endeavors Featuring the Diazabicyclo[3.2.1]octane Moiety as a Key Intermediate
The 3,8-diazabicyclo[3.2.1]octane scaffold is a crucial building block in the total synthesis of several complex and biologically important natural products, particularly tetrahydroisoquinoline antitumor antibiotics.
(-)-Quinocarcin:
The total synthesis of (-)-quinocarcin has been a significant target for synthetic chemists. Several synthetic routes have been developed, many of which feature the construction of the 3,8-diazabicyclo[3.2.1]octane core as a key strategic element. caltech.eduresearchgate.netresearchgate.netacs.orgnih.gov For example, a concise asymmetric total synthesis of (-)-quinocarcin was achieved in 11 steps, employing a key aryne annulation reaction to assemble the heterocyclic framework. caltech.edu The synthesis commenced with a diastereoselective dipolar cycloaddition to form the diazabicyclo[3.2.1]octane intermediate, with the stereochemistry controlled by Oppolzer's sultam as a chiral auxiliary. caltech.eduresearchgate.net
(-)-Lemonomycin:
(-)-Lemonomycin is a novel glycosylated tetrahydroisoquinoline antitumor antibiotic. nih.govacs.orgacs.orgnih.gov Its first total synthesis was a landmark achievement, showcasing a highly convergent strategy. nih.govacs.org A key feature of this synthesis is the use of an asymmetric dipolar cycloaddition to establish the stereochemistry of the 3,8-diazabicyclo[3.2.1]octane-containing aglycone core. nih.govacs.orgacs.org The synthesis also involved a Suzuki fragment coupling to connect the diazabicycle to an aryl subunit and a stereoselective Pictet-Spengler reaction. nih.govacs.org The strategic incorporation of the diazabicyclo[3.2.1]octane moiety was fundamental to the successful construction of this complex natural product.
These examples highlight the importance of the 3,8-diazabicyclo[3.2.1]octane unit as a versatile and stereochemically rich building block in the assembly of intricate molecular architectures with significant biological activity.
Chemical Reactivity and Mechanistic Investigations of 8 Isopropyl 3,8 Diazabicyclo 3.2.1 Octane Transformations
Chemical Reactions at Nitrogen Centers (N-3 and N-8)
The nitrogen atoms at the 3 and 8 positions of the diazabicyclic octane (B31449) ring system are key sites for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.
N-Alkylation and N-Acylation Reactions
Research has shown that a variety of substituents can be introduced at either the N-3 or N-8 position. For example, a series of 3,8-diazabicyclo[3.2.1]octanes substituted with a chlorinated heteroaryl ring at either the 3 or 8 position have been synthesized. nih.gov These reactions are crucial for creating analogues of potent natural products like epibatidine (B1211577). nih.gov
| Reagent | Position of Substitution | Resulting Functional Group | Reference |
| Alkyl Halide | N-3 or N-8 | N-Alkyl | ontosight.ai |
| Acyl Chloride | N-3 or N-8 | N-Acyl | ontosight.ai |
| Chlorinated Heteroaryl Halide | N-3 or N-8 | N-Heteroaryl | nih.gov |
Derivatization via Nitroso Intermediates
While specific studies on the derivatization of 8-isopropyl-3,8-diazabicyclo[3.2.1]octane via nitroso intermediates are not extensively detailed in the provided search results, the chemistry of related bicyclo[3.3.1]nonanes suggests that N-nitrosation can influence the conformational properties of the ring system. rsc.org This is due to the introduction of more sp2 character on the nitrogen atoms, which can alter the lone pair-lone pair repulsion and favor certain conformations. rsc.org This principle could potentially be applied to the 3,8-diazabicyclo[3.2.1]octane system to control its three-dimensional structure and reactivity in subsequent transformations.
Ring Transformations and Rearrangement Mechanisms
The strained bicyclic framework of this compound and its derivatives is susceptible to various rearrangement and transformation reactions, offering pathways to novel and complex molecular architectures.
Wagner-Meerwein Rearrangements in Diazabicyclic Systems
The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orgambeed.com This rearrangement is particularly relevant in bicyclic systems and can be used to convert between different bicyclic frameworks, such as from a bicyclo[2.2.2]octane to a more stable bicyclo[3.2.1]octane system. While direct evidence for Wagner-Meerwein rearrangements in this compound was not found, the principle is well-established for related bridged systems. These rearrangements are often key steps in the synthesis of complex bridged azaheterocycles. wikipedia.org
Ring Expansion and Contraction Strategies
Ring expansion and contraction strategies offer powerful methods for modifying the core structure of diazabicyclic systems. For instance, ring expansions of aziridines fused to bicyclic systems provide an alternative to classical methods for constructing pyrrolidine, piperidine (B6355638), and azepine rings. researchgate.net Although not directly demonstrated for this compound, the general principles of ring expansion in related azabicyclic systems suggest that similar transformations could be explored for scaffold modification. researchgate.net These strategies can be crucial for accessing novel heterocyclic structures with potentially interesting biological activities.
Cycloaddition Reactivity of Diazabicyclic Precursors
Cycloaddition reactions are a cornerstone in the synthesis of bicyclic and polycyclic compounds. The 3,8-diazabicyclo[3.2.1]octane framework can be constructed through various cycloaddition strategies, particularly 1,3-dipolar cycloadditions.
The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for synthesizing the 3,8-diazabicyclo[3.2.1]octane core, which is found in natural products like naphthyridinomycin and quinocarcin. acs.org Furthermore, oxidopyrylium-alkene [5+2] cycloadditions have been utilized to construct the related 8-oxabicyclo[3.2.1]octane core, highlighting the versatility of cycloaddition reactions in building such bridged systems. nih.gov These reactions often proceed with high stereoselectivity, allowing for the controlled synthesis of complex three-dimensional structures. acs.orgnih.gov
| Cycloaddition Type | Precursors | Resulting Bicyclic System | Reference |
| Intramolecular 1,3-Dipolar Cycloaddition | Azomethine ylide with a tethered dipolarophile | 3,8-Diazabicyclo[3.2.1]octane | acs.org |
| Oxidopyrylium-alkene [5+2] Cycloaddition | Oxidopyrylium ylide and an alkene | 8-Oxabicyclo[3.2.1]octane | nih.gov |
1,3-Dipolar Cycloadditions in Bridged System Formation
The construction of the 3,8-diazabicyclo[3.2.1]octane core can be efficiently achieved through 1,3-dipolar cycloaddition reactions. Azomethine ylides, such as 3-oxidopyraziniums derived from 2(1H)-pyrazinones, serve as effective 1,3-dipoles in these transformations. nih.govresearchgate.net When reacted with dipolarophiles like acrylate (B77674) derivatives, these zwitterionic species undergo cycloaddition to yield the desired diazabicyclo[3.2.1]octane structure. nih.gov
The reaction mechanism involves the [3+2] cycloaddition of the 3-oxidopyrazinium ylide across the double bond of an alkene. nih.gov For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylates produces the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives in moderate to good yields. nih.govscribd.com These reactions typically afford products with an exo-oriented carboxylate group. nih.gov It has been noted that under certain conditions, particularly with specific substituents on the dipolarophile, the initially formed [3.2.1] adduct can undergo a Wagner-Meerwein rearrangement to form a thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system. nih.govresearchgate.net
Detailed mechanistic studies, supported by Density Functional Theory (DFT) calculations, have helped to elucidate the reaction pathways and the feasibility of subsequent rearrangements. nih.gov These cycloadditions represent a versatile strategy for accessing the complex, bridged architecture of the diazabicyclo[3.2.1]octane system from relatively simple precursors. researchgate.net
| 3-Oxidopyrazinium Reactant | Dipolarophile | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 73% | nih.govresearchgate.net |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 51% | nih.govresearchgate.net |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl crotonate | 3,8-diazabicyclo[3.2.1]octane derivative | 61% | nih.govresearchgate.net |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Acrylic acid | Tricyclic fused lactone-lactam | 71% | nih.govresearchgate.net |
Oxidopyridinium Cycloadditions and Their Synthetic Utility
Oxidopyridinium betaines are another class of zwitterionic 1,3-dipoles that have proven highly useful in the synthesis of bridged bicyclic systems. nih.gov While their most common application is in [5+2] cycloadditions to form 8-azabicyclo[3.2.1]octane cores, the underlying principle of using these reactive intermediates is pertinent to the construction of related heterocyclic scaffolds. uni-konstanz.denih.gov The reactivity of 3-oxidopyridiniums as 1,3-dipoles across their C-2 and C-6 positions with alkenes is a well-established method for generating bridged systems. nih.gov
The synthetic utility of these reactions is significant, providing access to complex molecular architectures found in numerous natural products, including tropane (B1204802) alkaloids. researchgate.netuni-konstanz.de The reaction conditions are typically mild, and the cycloadditions often proceed with high regio- and stereoselectivity. nih.gov By analogy, related azinium ylides like 3-oxidopyraziniums can be employed to construct the diazabicyclic core, showcasing the broader applicability of this cycloaddition strategy in heterocyclic synthesis. nih.gov The resulting cycloadducts serve as versatile intermediates that can be further elaborated, demonstrating the synthetic power of this methodology. nih.gov
Functional Group Interconversions on the Diazabicyclo[3.2.1]octane Scaffold
Once the 3,8-diazabicyclo[3.2.1]octane scaffold is constructed, functional group interconversions are essential for molecular diversification and the synthesis of target compounds. nih.gov The differing reactivity of the two nitrogen atoms within the bicyclic system allows for selective manipulations. Research into analogues of the HIV-1 entry inhibitor Maraviroc (B1676071), which features a related tropane moiety, has led to the development of synthetic routes involving various transformations on the 3,8-diazabicyclo[3.2.1]octane core. nih.gov
A common strategy involves the protection of one nitrogen atom while the other is functionalized. For example, the N8 position can be protected with a carboxylate group, such as a methyl carbamate, allowing for selective reactions at the N3 position. nih.gov A key transformation is the nitrosation of the secondary amine at N3 using reagents like sodium nitrite (B80452) in acidic conditions to form an N-nitroso derivative. nih.gov This nitroso group can then be reduced to an amino group (hydrazine derivative) using reducing agents like zinc dust in acetic acid. nih.gov These transformations provide a handle for introducing further substituents and building molecular complexity. nih.gov
| Starting Material | Reagents | Transformation | Product | Reference |
|---|---|---|---|---|
| Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | NaNO₂, HCl | N-Nitrosation | Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | nih.gov |
| Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Zn, CH₃COOH/H₂O | Reduction of N-nitroso group | Methyl-3-amino-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | nih.gov |
| N-benzyl protected diazabicyclooctane derivative | H₂, Pd-C | Hydrogenolysis (debenzylation) | Secondary amine at N3 | nih.gov |
Advanced Spectroscopic and Structural Characterization of 8 Isopropyl 3,8 Diazabicyclo 3.2.1 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of bicyclic systems like 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish connectivity and spatial relationships between protons, respectively. amazonaws.com
High-Field NMR Studies for Stereochemical Assignment
High-field NMR spectroscopy is crucial for resolving complex spectra and determining the stereochemistry of N-substituted bicyclic amines. A key stereochemical feature of this compound is the potential for nitrogen inversion at the N8 position, leading to two distinct invertomers where the isopropyl group is either in an axial or equatorial position relative to the piperidine (B6355638) ring.
The relative stability and population of these N-invertomers can be determined using a combination of experimental NMR data and computational methods like Density Functional Theory (DFT) calculations. academie-sciences.fr For related N-alkyl tropane (B1204802) and granatane systems, ¹³C NMR has proven effective in distinguishing between invertomers. academie-sciences.fr The chemical shifts of the carbon atoms adjacent to the nitrogen (the α-carbons) are particularly sensitive to the orientation of the N-substituent. An axial substituent typically causes a shielding effect (an upfield shift) on the syn-axial carbons compared to the equatorial conformer. academie-sciences.fr By comparing experimentally observed chemical shifts with DFT-calculated values for both possible invertomers, a confident stereochemical assignment can be made.
| Technique | Application | Information Obtained |
|---|---|---|
| ¹H NMR | Basic structural analysis | Chemical shifts, coupling constants (J-values), proton integration. |
| ¹³C NMR | Carbon skeleton analysis | Chemical shifts of carbon atoms, sensitive to stereochemistry (e.g., axial vs. equatorial substituents). academie-sciences.fr |
| COSY | Proton-proton correlation | Establishes J-coupling connectivity between protons, confirming the spin system. nih.gov |
| NOESY | Through-space proton correlation | Identifies protons that are close in space, crucial for determining stereochemistry and conformational preferences (e.g., orientation of the isopropyl group). amazonaws.com |
Mass Spectrometry Techniques for Structural Confirmation and Molecular Mass Determination
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular identity of this compound. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which allows for the confirmation of its molecular weight and elemental formula.
Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate intact protonated molecules [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, enabling the unambiguous determination of the compound's elemental composition. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural confirmation by revealing characteristic neutral losses and fragment ions corresponding to the bicyclic core and the isopropyl substituent. aip.org
Computational Prediction of Collision Cross Sections
The coupling of ion mobility spectrometry with mass spectrometry (IM-MS) provides an additional dimension of molecular characterization through the measurement of the collision cross section (CCS). The CCS is a physical property that reflects the size and shape of an ion in the gas phase. nih.gov It is a highly robust and characteristic parameter that can significantly enhance confidence in compound identification, especially when distinguishing between isomers. nih.gov
While experimental CCS databases are growing, computational methods are increasingly used to predict CCS values for novel or uncharacterized compounds. arxiv.orgresearchgate.net These prediction models often utilize machine learning algorithms trained on large datasets of known structures and their experimentally determined CCS values. nih.gov The models use molecular descriptors, derived from either 2D or 3D representations of the molecule, to calculate a theoretical CCS value. nih.govrsc.org For this compound, a predicted CCS value can be calculated and compared against an experimental value from IM-MS analysis, providing a powerful tool for structural verification. nih.gov
| Step | Description | Relevance |
|---|---|---|
| 1. Structure Input | The 2D or 3D chemical structure of the target molecule (e.g., this compound) is provided as input. | Defines the molecule for which the CCS will be calculated. |
| 2. Descriptor Calculation | Software calculates a set of numerical values (molecular descriptors) that encode structural and physicochemical properties. nih.gov | These descriptors are the variables used by the prediction model. |
| 3. Model Application | A pre-trained machine learning or statistical model uses the calculated descriptors to predict the CCS value. nih.govnih.gov | Generates a theoretical CCS value based on established structure-CCS relationships. |
| 4. Comparison | The predicted CCS value is compared with the experimentally measured value from an IM-MS analysis. | A close match increases the confidence of the compound's identification. rsc.org |
Chromatographic Methodologies for Purity Assessment and Separation of Isomers
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction byproducts, starting materials, and potential isomers. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a sample, often utilizing a C18 reversed-phase column with UV detection. amazonaws.com
The separation of stereoisomers, which possess identical mass and connectivity but differ in the spatial arrangement of atoms, presents a significant analytical challenge. Chiral chromatography is the technique of choice for this purpose. The development of a robust method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution between enantiomers or diastereomers. nih.gov For instance, normal-phase HPLC using columns like Chiralcel OD-H has been successfully employed to resolve up to eight stereoisomers of a complex molecule, demonstrating the power of this approach. nih.gov The use of specific mobile phase additives and careful control over parameters like flow rate and column temperature are critical for achieving baseline separation. nih.gov In preparative applications, flash column chromatography over silica (B1680970) gel can be used to separate diastereomeric mixtures. nih.gov
| Technique | Application | Stationary Phase (Column) | Example Mobile Phase | Reference |
|---|---|---|---|---|
| HPLC | Purity Assessment | ReproSil-Pur C18 AQ (3 µm) | Acetonitrile/Water with buffer | amazonaws.com |
| Flash Chromatography | Diastereomer Separation | Silica Gel | Methanol in Chloroform | google.com.pg |
| Chiral HPLC | Stereoisomer Separation | Chiralcel OD-H (5 µm) | Heptane:Ethanol:Dichloromethane (95:3:2) | nih.gov |
Computational and Theoretical Studies on 8 Isopropyl 3,8 Diazabicyclo 3.2.1 Octane Systems
Quantum Chemical Methodologies for Electronic Structure and Reactivity Analysis
Quantum chemical methodologies are instrumental in elucidating the electronic structure and predicting the reactivity of complex molecules like 8-isopropyl-3,8-diazabicyclo[3.2.1]octane. These computational tools allow for a detailed examination of reaction pathways, excited states, and transient intermediates that are often difficult to study experimentally.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and has been applied to understand various chemical reactions. In the context of systems related to diazabicyclo[3.2.1]octanes, DFT calculations have been employed to explore reaction mechanisms. For instance, DFT has been used to assess the feasibility of different reaction pathways, such as cycloadditions and rearrangements, by calculating the energies of reactants, transition states, and products. acs.org
DFT methods are well-suited for studying chemical reactivity and analyzing complex reaction paths. acs.org These theoretical studies can provide valuable guidelines for the development of new and improved chemical processes. The choice of functional and basis set is crucial for obtaining accurate results, and various functionals have been developed to address specific types of chemical problems, including those involving non-covalent interactions and transition metal catalysis. acs.orgtesisenred.net
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Provides insights into the feasibility of reaction pathways by calculating energetic profiles. acs.org |
| B3LYP/6-31G(d) | Assessment of rearrangement feasibility | Used to study the mechanism of rearrangement between diazabicyclo[3.2.1]octane and diazabicyclo[2.2.2]octane systems. acs.org |
While DFT is powerful for ground-state properties, multireference (MR) methods are often necessary for accurately describing electronically excited states, diradical intermediates, and other situations where the single-reference approximation breaks down. barbatti.org These methods are particularly relevant for studying photochemical reactions, such as denitrogenation, which involve complex electronic rearrangements. nih.govnih.govchemrxiv.orgchemrxiv.org
MR methods, such as the complete active space self-consistent field (CASSCF) and its second-order perturbation theory correction (CASPT2), provide a more robust description of the electronic wavefunction when multiple electronic configurations are close in energy. barbatti.orgnih.gov These approaches are essential for understanding phenomena like conical intersections, which play a critical role in the non-radiative decay of excited states and dictate the outcome of many photochemical reactions. barbatti.org
| Method | Description | Application |
| CASSCF | Complete Active Space Self-Consistent Field: A multireference method that includes all important electronic configurations. | Used to study photochemical reactions and excited states of related bicyclic azoalkanes. nih.gov |
| CASPT2 | CASSCF with second-order perturbation theory: Adds dynamic electron correlation to CASSCF calculations for improved accuracy. | Employed to investigate the stereoselectivity of photochemical denitrogenation reactions. nih.gov |
| MRCI | Multireference Configuration Interaction: A highly accurate method for calculating ground and excited states. researchgate.net | Can be used to study systems with significant multireference character. |
Conformational Landscape and Energetic Analysis through Computational Modeling
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. Computational modeling is a powerful tool for exploring this conformational landscape and determining the relative energies of different conformers.
The presence of an isopropyl group at the N8 position significantly influences the conformational preferences of the 3,8-diazabicyclo[3.2.1]octane ring system. Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, have shown that substituents on the nitrogen atoms can dictate the orientation of the bicyclic framework. nih.govacs.org
Theoretical calculations can predict the most stable conformations by minimizing the steric interactions and electronic repulsions within the molecule. For this compound, the bulky isopropyl group will likely favor an equatorial position to minimize steric hindrance with the rest of the bicyclic structure. This preference can have a profound impact on the molecule's reactivity and its ability to interact with other molecules.
| Computational Technique | Focus | Key Insight |
| Theoretical Calculations & High-Field 1H NMR | Structural and conformational comparison with epibatidine (B1211577). | Substituted 3,8-diazabicyclo[3.2.1]octanes can adopt a conformation similar to that of epibatidine. nih.govacs.org |
| Molecular Mechanics & 1H NMR | Conformational analysis of related diazabicyclooctanes. | The orientation of substituents on the nitrogen atoms influences the overall conformation. researchgate.net |
Theoretical Elucidation of Reaction Mechanisms and Stereoselectivity Origins
Computational chemistry provides indispensable tools for unraveling the intricate details of reaction mechanisms and understanding the origins of stereoselectivity. This is particularly true for complex reactions like photochemical denitrogenation, where the stereochemical outcome is not always intuitive.
The photochemical extrusion of nitrogen from bicyclic azoalkanes is a classic example of a reaction where stereoselectivity is a key question. nih.govchemrxiv.org Theoretical studies have been instrumental in explaining the observed stereochemical outcomes, which can range from clean inversion of configuration to retention or scrambling.
Multireference calculations and non-adiabatic molecular dynamics (NAMD) simulations have been employed to map out the potential energy surfaces of the excited states and to follow the trajectories of the reacting molecules. nih.govchemrxiv.orgacs.org These studies have revealed that the stereoselectivity is often determined by the dynamics of the system as it evolves on the excited-state potential energy surface and passes through conical intersections to the ground state. nih.gov For instance, the formation of an inverted product can be explained by an impulsive population of an axial-to-equatorial pathway following photoexcitation. nih.gov The presence of substituents, such as an isopropyl group, can influence these dynamics through steric and inertial effects, thereby altering the stereochemical outcome. nih.gov
| Reaction | Computational Method | Key Finding |
| Photochemical Denitrogenation | CASPT2//CASSCF | The stereoselectivity of housane formation from diazabicycloheptene is explained by the dynamics of the diazenyl diradical intermediate. nih.gov |
| Photochemical Denitrogenation | Multireference Calculations & NAMD | Competing stereoselective and stereochemical scrambling pathways are identified, with halogenation perturbing the potential energy surface. nih.govacs.org |
| Thermal Denitrogenation | ab initio classical trajectory simulations | Product selectivity is dictated by dynamical effects rather than the specific reaction pathway followed. rsc.org |
Derivatization Strategies and Functionalization of the 3,8 Diazabicyclo 3.2.1 Octane Scaffold
Introduction of Diverse Chemical Functionalities at Nitrogen and Carbon Centers
The 3,8-diazabicyclo[3.2.1]octane scaffold offers two nitrogen atoms (N-3 and N-8) and several carbon atoms as points for chemical modification. The asymmetry of this system allows for regioselective functionalization, which is critical in developing targeted compounds.
The nitrogen atoms are primary sites for introducing a wide array of substituents. For instance, the N-3 and N-8 positions can be selectively alkylated or acylated to introduce various functional groups. Research has shown the synthesis of derivatives where chlorinated heteroaryl rings are attached to either the N-3 or N-8 position. nih.gov For example, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane was synthesized as an analogue of the potent analgesic epibatidine (B1211577). nih.gov Similarly, propionyl and (p-tolyl)allyl groups have been attached at the N-8 and N-3 positions, respectively. ontosight.ai The introduction of an isopropyl group at the N-3 position and a propionyl group at the N-8 position has also been documented. ontosight.ai
Functionalization is not limited to the nitrogen centers. Carbon atoms within the bicyclic structure can also be modified. One notable strategy involves the synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid. sci-hub.st This approach introduces a carboxylic acid group at the C-2 position, providing a versatile handle for further derivatization, such as in the creation of peptide-like structures or other complex molecules. sci-hub.st
Scaffold Modification for Exploration of Chemical Space
Modification of the core 3,8-diazabicyclo[3.2.1]octane scaffold is a key strategy for exploring new areas of chemical space and developing compounds with novel properties. These modifications can involve altering the ring structure or introducing substituents that significantly change the molecule's three-dimensional shape and electronic properties.
The inherent rigidity and three-dimensionality of the diazabicyclic framework make it an attractive starting point for drug discovery. By systematically altering the scaffold, chemists can fine-tune the spatial arrangement of functional groups to optimize interactions with biological targets. Strategies for scaffold modification include the development of fused heterocyclic systems and the creation of bridged analogues to further constrain the molecule's conformation. researchgate.net
The exploration of chemical space is also achieved by using the scaffold as a building block in diversity-oriented synthesis (DOS). This approach aims to generate a wide range of structurally diverse molecules from a common starting point, thereby increasing the chances of discovering novel biological activities. bham.ac.uk
Synthesis of Analogues with Systematically Varied Structural Parameters
The systematic synthesis of analogues of the 3,8-diazabicyclo[3.2.1]octane scaffold allows for a detailed investigation of structure-activity relationships (SAR). By methodically changing substituents at specific positions, researchers can identify the key structural features responsible for a compound's biological activity.
A series of 3,8-diazabicyclo[3.2.1]octanes substituted at either the N-3 or N-8 position with a chlorinated heteroaryl ring have been synthesized to explore their potential as analgesics. nih.gov This systematic variation allows for a direct comparison of the pharmacological effects of substitution at different nitrogen atoms. nih.gov In another example, 25 derivatives of 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane were synthesized with various modifications to the 3-aralkenyl group to enhance analgesic potency. researchgate.net
These studies highlight how systematic variation of structural parameters, such as the nature and position of substituents, is a powerful tool for optimizing the pharmacological profile of lead compounds based on the 3,8-diazabicyclo[3.2.1]octane scaffold.
Design and Synthesis of Diversifiable Scaffolds for Compound Library Generation
The 3,8-diazabicyclo[3.2.1]octane framework is well-suited for the design of diversifiable scaffolds for the generation of compound libraries. These libraries are essential tools in high-throughput screening campaigns to identify new drug leads. The key to a successful library is the ability to easily and systematically introduce a wide range of chemical diversity. bham.ac.uk
The synthesis of orthogonally protected versions of the scaffold, such as the 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, provides a versatile building block for combinatorial synthesis. sci-hub.stresearchgate.net The protecting groups can be selectively removed to allow for the stepwise introduction of different substituents at various positions, leading to the rapid generation of a large number of distinct compounds. sci-hub.st
Furthermore, solid-phase synthesis techniques have been developed for related azabicyclic systems, which can be adapted for the 3,8-diazabicyclo[3.2.1]octane scaffold. researchgate.net These methods allow for the efficient and automated synthesis of large compound libraries by attaching the scaffold to a solid support and then performing a series of chemical reactions to introduce diversity. researchgate.netnih.gov This approach facilitates the exploration of a vast chemical space around the core scaffold, increasing the probability of discovering compounds with desired biological activities. bham.ac.uk
Q & A
Q. What is the core structure of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane, and why is it significant in medicinal chemistry?
Q. Which biological targets are commonly associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives primarily interact with:
- Monoamine transporters : Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, critical for neurotransmitter reuptake inhibition .
- Nicotinic acetylcholine receptors (α7nAChR) : Modulators of cognitive function and neuropsychiatric disorders .
- µ-Opioid receptors : Analgesic activity through structural mimicry of morphine derivatives .
Q. What synthetic strategies are used to construct the 8-azabicyclo[3.2.1]octane scaffold?
Common methods include:
- Radical cyclization : For diastereoselective formation of the bicyclic core using reagents like n-tributyltin hydride and AIBN .
- Spirocyclic derivatization : Incorporation of substituents via alkylation or acylation at the nitrogen atoms (e.g., benzyl or isopropyl groups) .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during functionalization .
Advanced Research Questions
Q. How do stereochemical variations impact the biological activity of 8-azabicyclo[3.2.1]octane derivatives?
The scaffold contains multiple chiral centers, and enantiomeric purity is critical for target selectivity. For example:
Q. What methodologies are used to analyze structure-activity relationships (SAR) in this scaffold?
SAR studies combine:
- Substituent variation : Systematic modification of substituents (e.g., aryl, alkyl, or halogen groups) at positions 3 and 8 .
- Computational modeling : Density functional theory (DFT) and molecular docking to predict binding conformations .
- Biological assays : Competitive binding assays (e.g., radioligand displacement for DAT/SERT) and functional uptake inhibition studies .
Q. Table 1: Impact of Substituents on DAT Affinity
| Substituent at Position 8 | IC₅₀ (DAT) | Selectivity (DAT/SERT) | Reference |
|---|---|---|---|
| Isopropyl | 12 nM | 15:1 | |
| Cyclopropylmethyl | 45 nM | 3:1 | |
| Benzyl | 8 nM | 20:1 |
Q. How can metabolic stability of 8-azabicyclo[3.2.1]octane derivatives be optimized?
- Metabolic soft spot identification : Use of liver microsome assays and LC-MS/MS to detect unstable motifs (e.g., N-dealkylation sites) .
- Structural shielding : Introduction of electron-withdrawing groups (e.g., fluorine) or steric hindrance to block cytochrome P450 oxidation .
- Prodrug strategies : Esterification of hydroxyl groups to enhance bioavailability .
Q. What advanced techniques resolve conformational dynamics of these derivatives?
Q. How are contradictions in SAR data addressed during lead optimization?
- Orthogonal validation : Replicate key findings using multiple assays (e.g., functional uptake vs. binding assays) .
- Crystallographic insights : Resolve discrepancies between predicted and observed binding poses .
- Meta-analysis : Cross-reference historical data from structurally related tropane alkaloids .
Methodological Considerations
- Stereochemical purity : Use chiral HPLC or capillary electrophoresis for enantiomeric excess (ee) determination .
- Radiolabeling : Tritium or carbon-14 labeling for pharmacokinetic and biodistribution studies .
- In silico libraries : Generate virtual compound libraries for high-throughput screening of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
